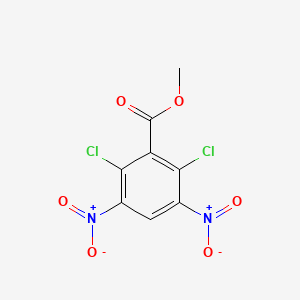
Cyclopentyl(o-tolyl)methanamine hydrochloride
Descripción general
Descripción
Cyclopentyl(o-tolyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H20ClN . It is used in various research fields due to its unique properties.
Physical And Chemical Properties Analysis
Cyclopentyl(o-tolyl)methanamine hydrochloride has a molecular formula of C13H20ClN and a molecular weight of 225.76 g/mol . Further physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Cyclopentyl(o-tolyl)methanamine hydrochloride and its derivatives have been synthesized and characterized in various studies, offering insights into their structural and chemical properties. For instance, the synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine demonstrated high yields and was characterized using various spectroscopic techniques, highlighting the compound's structural integrity and potential for further applications (Shimoga, Shin, & Kim, 2018). Similarly, the molecule of N-Cyclopentyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolylpropanamide was studied, providing details on its crystal structure and intermolecular interactions (Wang, Hao, & Tu, 2009).
Catalytic and Polymerization Applications
The compound and its related derivatives have shown utility in catalytic processes and polymerization. For example, Palladium(II) complexes containing N,N′-bidentate N-cycloalkyl 2-iminomethylpyridine and 2-iminomethylquinoline were synthesized, displaying high catalytic activity in the polymerization of methyl methacrylate, indicating the compound's relevance in industrial applications (Kim, Kim, Lee, & Lee, 2014). The versatility of the compound is further emphasized in the synthesis of well-defined oligosaccharide-terminated polymers, showcasing its potential in creating advanced materials with specific end functionalities (Haddleton & Ohno, 2000).
Extraction and Environmental Applications
Cyclopentyl methyl ether (CPME), a related compound, has been used in liquid-liquid extraction systems, notably in the extraction of Au(III) in hydrochloric acid media. This study highlights the compound's potential in the field of material extraction and recovery, demonstrating its practical applications in a laboratory setting (Oshima et al., 2017). Furthermore, CPME's low acute or subchronic toxicity, along with its wide synthetic utility, suggests it as a green and sustainable solvent for modern chemical transformations, thus contributing to environmentally friendly practices in chemical synthesis (Watanabe, 2013).
Safety and Hazards
Cyclopentyl(o-tolyl)methanamine hydrochloride is labeled with the signal word “Warning” and has several precautionary statements associated with it, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), and others . It also has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propiedades
IUPAC Name |
cyclopentyl-(2-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-10-6-2-5-9-12(10)13(14)11-7-3-4-8-11;/h2,5-6,9,11,13H,3-4,7-8,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKVUVVCMPJTON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2CCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432974.png)
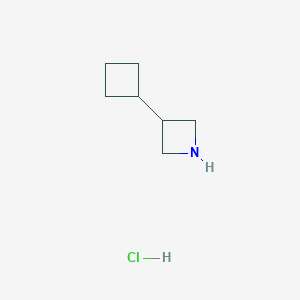
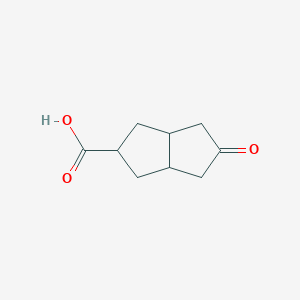


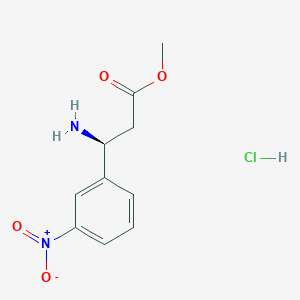
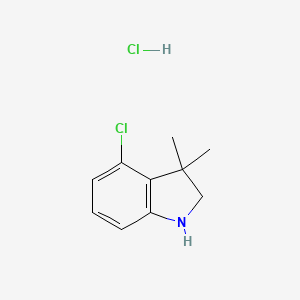
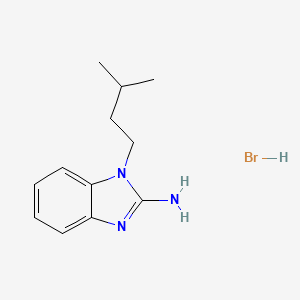

![9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B1432988.png)

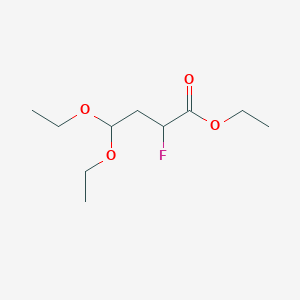
![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1432994.png)
